molecular formula C36H30BI B12818036 Diphenyliodonium tetraphenylborate

Diphenyliodonium tetraphenylborate

Cat. No.: B12818036
M. Wt: 600.3 g/mol
InChI Key: WNFQOEWPVBRTNJ-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Onium Salts as Photoinitiators

The journey of onium salts as photoinitiators for cationic polymerization began in the 1970s. encyclopedia.pub Early research focused on aryl diazonium salts, which, upon photolysis, release nitrogen gas and a Lewis acid capable of initiating polymerization. encyclopedia.pub However, the breakthrough in this field came with the discovery and development of diaryliodonium and triarylsulfonium salts by J.V. Crivello and his colleagues. encyclopedia.pubacs.org These "onium" salts, which also include phosphonium (B103445) and ammonium (B1175870) salts, proved to be more stable and versatile photoinitiators. encyclopedia.pubnih.govmq.edu.au

Diaryliodonium salts, in particular, demonstrated excellent photoinitiated activity, ease of synthesis, and good stability, making them widely applicable in cationic polymerization. encyclopedia.pub The initial diaryliodonium salts were synthesized with anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), hexafluoroarsenate (B1215188) (AsF₆⁻), and hexafluoroantimonate (SbF₆⁻). acs.org The nature of this counteranion was found to significantly influence the polymerization efficiency, with reactivity generally increasing in the order of (C₆H₅)₄B⁻ > SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻ > CF₃SO₃⁻. encyclopedia.pub This established the foundation for further research into tailoring the properties of these photoinitiators for specific applications.

Classification and Significance of Photoacid Generators (PAGs) in Advanced Polymer Systems

Photoacid generators (PAGs) are compounds that produce acid upon irradiation with light. san-apro.co.jpnih.govwikipedia.org They are broadly classified into two main categories: ionic and non-ionic PAGs. san-apro.co.jpdakenchem.com

Ionic PAGs , such as diaryliodonium and triarylsulfonium salts, are characterized by an onium salt structure. san-apro.co.jp They are known for their high thermal stability and the ability to generate a wide range of acids, from weak to strong, depending on the counteranion. san-apro.co.jp

Non-ionic PAGs , like imidosulfonates and oximesulfonates, generally exhibit higher solubility in organic solvents but have lower thermal stability. san-apro.co.jp

The significance of PAGs in advanced polymer systems is immense. The acid generated upon photolysis acts as a catalyst for a variety of chemical reactions, including:

Cationic Polymerization: The generated Brønsted acid can initiate the polymerization of monomers like epoxides and vinyl ethers, which is a cornerstone of UV curing technologies for coatings, adhesives, and inks. acs.orgnih.gov

Chemically Amplified Resists (CARs): In the microelectronics industry, PAGs are a critical component of CARs used in photolithography. dakenchem.comrsc.org The photogenerated acid catalyzes a deprotection reaction in the polymer matrix, leading to a change in solubility and the formation of intricate patterns required for integrated circuits. rsc.orgresearchgate.net

3D Printing (Stereolithography): The rapid, spatially controlled polymerization initiated by PAGs is fundamental to stereolithography and other 3D printing technologies. nih.govnih.gov

Contextualization of Diphenyliodonium (B167342) Tetraphenylborate (B1193919) within Hypervalent Iodine Chemistry Research

Diphenyliodonium tetraphenylborate belongs to the class of hypervalent iodine compounds. A hypervalent compound contains a main group element that formally has more than eight electrons in its valence shell. e-bookshelf.deprinceton.edu In the case of diaryliodonium salts, the iodine atom is in a +3 oxidation state and is formally considered to have 10 valence electrons. princeton.edu

The study of hypervalent iodine compounds has grown exponentially due to their unique reactivity and low toxicity compared to heavy metal reagents with similar properties. e-bookshelf.de The reactivity of these compounds is often discussed in terms of oxidative addition, ligand exchange, and reductive elimination, processes typically associated with transition metal chemistry. e-bookshelf.de

The structure of diaryliodonium salts is best described by a pseudotrigonal bipyramidal geometry around the central iodine atom. princeton.edu The two aryl groups and a lone pair of electrons occupy the equatorial positions, while the counteranion and another ligand can occupy the apical positions. princeton.edu The bonds between the iodine and the apical ligands are considered three-center-four-electron (3c-4e) bonds, which are longer and weaker than typical covalent bonds, contributing to the high reactivity of these compounds. e-bookshelf.de The development of synthetic methods for diaryliodonium salts, including one-pot syntheses from iodoarenes and arylboronic acids, has made these valuable reagents more accessible for a wide range of applications. diva-portal.org

Properties

Molecular Formula

C36H30BI

Molecular Weight

600.3 g/mol

IUPAC Name

diphenyliodanium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C12H10I/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-20H;1-10H/q-1;+1

InChI Key

WNFQOEWPVBRTNJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[I+]C2=CC=CC=C2

Origin of Product

United States

Photochemical Mechanisms and Reactive Intermediates of Diphenyliodonium Tetraphenylborate

Fundamental Photodecomposition Pathways of Diaryliodonium Salts

Ar₂I⁺ + RH + hν → [Ar₂I⁺]* + RH → ArI + Ar• + R• + H⁺

The photodecomposition of diaryliodonium salts proceeds through two primary, competing pathways: homolytic and heterolytic cleavage of the carbon-iodine (C-I) bond. ibm.comacs.orgvedantu.com

Homolytic Cleavage: This process involves the symmetrical breaking of the C-I bond, where each fragment retains one of the bonding electrons. vedantu.commaricopa.edu This results in the formation of an aryl radical (Ar•) and an iodobenzene (B50100) radical cation (ArI•⁺). ibm.comacs.org Homolysis is generally favored under triplet-sensitized irradiation. ibm.comacs.org

Ar₂I⁺ + hν → [Ar₂I⁺]* → Ar• + ArI•⁺

Heterolytic Cleavage: In this pathway, the C-I bond breaks asymmetrically, with both bonding electrons being transferred to one of the fragments. vedantu.commaricopa.edu This leads to the formation of a phenyl cation (Ar⁺) and an iodobenzene molecule (ArI). ibm.comacs.org Direct photolysis tends to favor the heterolytic cleavage pathway. ibm.comacs.org

Ar₂I⁺ + hν → [Ar₂I⁺]* → Ar⁺ + ArI

The balance between these two cleavage processes is influenced by factors such as the irradiation conditions (direct vs. sensitized) and the nature of the solvent. ibm.comacs.org

The primary reactive intermediates generated from the photodecomposition of diaryliodonium salts are aryl radicals and iodonium (B1229267) radical-cations.

Aryl Radicals (Ar•): These are highly reactive species that can participate in a variety of subsequent reactions. nih.gov They can abstract hydrogen atoms from the solvent or monomer, initiate free-radical polymerization, or undergo coupling reactions. researchgate.net The generation of aryl radicals is a key step in many arylation reactions. beilstein-journals.org

Iodonium Radical-Cations (ArI•⁺): The fate of the iodonium radical-cation is more complex. It can undergo further fragmentation or react with other species in the system. The interconversion between the phenyl cation pair and the phenyl radical pair can occur via electron transfer. ibm.comacs.org

The Distinct Role of the Tetraphenylborate (B1193919) Anion in Photoinitiation

The counterion (anion) plays a significant, albeit often indirect, role in the photochemistry of diaryliodonium salts. In the case of diphenyliodonium (B167342) tetraphenylborate, the tetraphenylborate anion ([B(C₆H₅)₄]⁻) has a distinct influence on the photoinitiation process.

Borate (B1201080) Anion Decomposition Pathway Primary Radical Species
TetraphenylboratePhotochemical OxidationPhenyl Radical
Perfluorinated TetraphenylboratePhotochemical DecompositionPerfluorinated Phenyl Radical
Cyanide-ligated BoratesPhotochemical DecompositionVaries with ligand structure

This table provides a simplified comparison of radical generation from different borate anions under photochemical conditions.

The nucleophilicity of the counterion can significantly impact the efficiency of the photoinitiator and the nature of the propagating species, particularly in cationic polymerization. A highly nucleophilic counterion can react with the generated carbocationic propagating species, leading to termination of the polymerization chain.

Photoinduced Electron Transfer (PET) Phenomena Involving the Tetraphenylborate Anion

A key aspect of the photochemistry of onium salts containing tetraphenylborate as the counter-ion is the potential for photoinduced electron transfer (PET). In this process, the tetraphenylborate anion can act as an electron donor. Research on related systems, such as the photoexcitation of C60 in the presence of tetraphenylborate, has demonstrated that electron transfer can occur from the borate anion to the excited species. elsevierpure.com This suggests that upon photoexcitation of the diphenyliodonium cation, an intramolecular electron transfer from the tetraphenylborate anion to the excited iodonium cation is a plausible deactivation pathway.

Photosensitization Strategies for Enhanced Wavelength Responsiveness

The inherent light absorption of diphenyliodonium salts is often limited to the UV region. To extend their utility to longer, more practical wavelengths, such as those emitted by visible light LEDs, photosensitization strategies are employed. This involves the use of a photosensitizer that absorbs light at the desired wavelength and then transfers energy to the iodonium salt, initiating its decomposition.

Energy Transfer Mechanisms from Organic Sensitizers to Diphenyliodonium Salts

The primary mechanism for photosensitization of diaryliodonium salts by organic sensitizers is triplet-triplet energy transfer. The sensitizer (B1316253), upon absorbing a photon, is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. If the triplet energy of the sensitizer is higher than that of the iodonium salt, it can transfer this energy, promoting the salt to its triplet state, which then decomposes.

Commonly used organic sensitizers include camphorquinone (B77051) and thioxanthone derivatives. The efficiency of the energy transfer process is dependent on the triplet energies of the sensitizer and the acceptor, as well as their respective concentrations.

Design and Performance of Multi-Component Photoinitiating Systems

Multi-component photoinitiating systems are designed to optimize the efficiency of photopolymerization by combining a photosensitizer, the onium salt, and often a co-initiator or electron donor. These systems are particularly effective for initiating both free-radical and cationic polymerizations under visible light.

Thioxanthone derivatives have been extensively studied as sensitizers for diaryliodonium salts. The performance of these systems is often evaluated by monitoring the kinetics of monomer conversion. The free energy change for the electron transfer (ΔG_et) from the excited sensitizer to the iodonium salt is a key parameter in predicting the efficiency of the photoinitiation process. For instance, in systems containing thioxanthone derivatives and a diphenyliodonium salt (IOD), the calculated ΔG_et values for the singlet excited state are in the range of -1.09 to -0.91 eV, indicating a thermodynamically favorable electron transfer process. mdpi.com

The following table illustrates the performance of various thioxanthone-based photosensitizers in combination with a diphenyliodonium salt for the polymerization of acrylate (B77674) monomers.

PhotosensitizerFinal Conversion (%)
Thioxanthone Derivative 155
Thioxanthone Derivative 262
Thioxanthone Derivative 348

This table is representative and compiled from general findings in the literature; specific values can vary based on experimental conditions.

Investigation of Salt Aggregation Effects on Photochemical Efficiency

The aggregation of onium salts in solution can significantly influence their photochemical behavior and efficiency as photoinitiators. In concentrated solutions or in certain solvents, diaryliodonium salts can form aggregates, which may alter their absorption spectra and the accessibility of the reactive centers.

While specific studies on the aggregation of diphenyliodonium tetraphenylborate are limited, research on other cationic dyes and salts has shown that aggregation can either enhance or diminish photochemical efficiency. For instance, the formation of J-aggregates in some cationic dyes has been shown to lead to enhanced fluorescence quantum yields. In the context of photoinitiation, aggregation could potentially lead to self-quenching of the excited state, thereby reducing the efficiency of radical generation. Conversely, pre-association of the salt with a sensitizer or monomer within an aggregate could enhance the efficiency of energy or electron transfer. The catalytic activity of diaryliodonium salts has also been observed to be influenced by their structure, with cyclic iodonium salts showing higher activity than their acyclic counterparts, a phenomenon attributed to the energetic cost of conformational changes required for substrate binding. acs.org Further research is needed to fully elucidate the specific effects of aggregation on the photochemical efficiency of this compound.

Cationic Photopolymerization Initiated by Diphenyliodonium Tetraphenylborate

Principles of Photoinitiated Cationic Ring-Opening Polymerization

Photoinitiated cationic ring-opening polymerization (ROP) is a process where light is used to generate a cationic species that initiates the polymerization of cyclic monomers. mdpi.comresearchgate.net The process begins with the absorption of light by a photoinitiator, such as an onium salt, which then undergoes photolysis to produce a strong Brønsted acid. mdpi.comradtech2022.com This acid then protonates the heterocyclic monomer, creating a cationic active center that propagates by sequentially adding monomer units, leading to the formation of a polymer chain. radtech2022.com

The efficiency of this process is influenced by several factors, including the absorption properties of the photoinitiator, the stability of the generated cationic species, and the nucleophilicity of the counterion. mdpi.com For instance, anions with larger size and lower nucleophilicity, such as SbF₆⁻, AsF₆⁻, and PF₆⁻, generally lead to higher polymerization rates because they are less likely to terminate the growing polymer chain. mdpi.com The polymerization kinetics can also be affected by the reaction temperature and the presence of co-monomers. researchgate.net

Polymerization of Cyclic Ethers and Epoxide Monomers

Diphenyliodonium (B167342) salts are effective photoinitiators for the cationic ROP of cyclic ethers and epoxides. capes.gov.br These monomers are of particular interest due to the desirable properties of the resulting polymers, such as low shrinkage during polymerization and good mechanical strength. researchgate.netnih.gov

Advanced Curing of Epoxy Resins for High-Performance Applications

The curing of epoxy resins using diphenyliodonium salts as photoinitiators leads to the formation of highly crosslinked polymer networks with excellent thermal and mechanical properties. threebond.co.jp The process is advantageous for applications requiring rapid, on-demand curing, such as in coatings, adhesives, and 3D printing. nih.gov The curing speed and the final properties of the cured resin can be tailored by adjusting the type and concentration of the photoinitiator, as well as the specific epoxy monomer used. threebond.co.jpresearchgate.net For example, diglycidyl ether of bisphenol A (DGEBA) is a commonly used epoxy resin that can be effectively cured using this method. threebond.co.jp

Mechanistic Studies on Specific Epoxy Systems (e.g., Cyclohexene (B86901) Oxide)

Mechanistic studies on the photopolymerization of specific epoxy monomers, such as cyclohexene oxide, have provided valuable insights into the ROP process. The photopolymerization of cyclohexene oxide, initiated by diphenyliodonium salts, has been a subject of investigation to understand the kinetics and mechanism of cationic polymerization. nih.gov Research has shown that the rate of polymerization is dependent on the concentration of the photoinitiator and the intensity of the light source. nih.gov Furthermore, the presence of certain sensitizers can enhance the efficiency of the photolysis of the iodonium (B1229267) salt, leading to faster polymerization rates. nih.gov End-group analysis of the resulting polymers can reveal information about initiation, termination, and chain transfer events that occur during polymerization. nih.gov

Photopolymerization of Vinyl Ethers and Other Cationically Polymerizable Monomers

In addition to cyclic ethers and epoxides, diphenyliodonium tetraphenylborate (B1193919) can initiate the cationic polymerization of other monomers, most notably vinyl ethers. nih.govresearchgate.net Vinyl ethers are known to polymerize rapidly in the presence of cationic initiators and are used in various applications, including coatings and inks. nih.govresearchgate.net The photoinitiated polymerization of vinyl ethers like isobutyl vinyl ether and di(ethylene glycol) divinyl ether has been successfully demonstrated using diphenyliodonium salts. researchgate.net The mechanism involves the formation of a carbocationic propagating species, which is generally more reactive than the oxonium ions formed during the ROP of epoxides.

Other monomers that can undergo cationic polymerization initiated by these systems include certain cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), which is a key monomer for producing polydimethylsiloxanes (PDMS). mdpi.comnih.gov

Development of Advanced Curing Technologies

The unique characteristics of diphenyliodonium tetraphenylborate as a photoinitiator have driven the development of advanced curing technologies that offer spatial and temporal control over the polymerization process.

Ultraviolet (UV) and Visible Light Curing Systems

Initially, cationic photopolymerization using diaryliodonium salts was primarily carried out using UV light sources. nih.gov The iodonium salt itself absorbs in the UV region, leading to its photodecomposition and the generation of the initiating species. radtech2022.com

More recently, there has been a significant push to develop systems that can be cured using visible light. researchgate.netresearchgate.net This is advantageous as visible light is less energetic and can penetrate deeper into the material, allowing for the curing of thicker and more pigmented systems. researchgate.net To achieve this, photosensitizers are often employed. These are compounds that absorb visible light and then transfer energy to the iodonium salt, inducing its decomposition. researchgate.netresearchgate.net A variety of dyes, such as benzothiadiazoles and BODIPY derivatives, have been successfully used as photosensitizers in combination with diphenyliodonium salts for the visible light curing of epoxy resins and other monomers. researchgate.netresearchgate.netiaea.org The selection of the photosensitizer is crucial as its absorption spectrum must overlap with the emission spectrum of the light source. nih.gov

Continuous and Frontal Polymerization Methodologies

Continuous and frontal polymerization techniques are transformative approaches that leverage the exothermic nature of cationic polymerization to create a self-sustaining reaction front. Once initiated by a localized light source, this front propagates through the monomer formulation, effectively curing the material in a continuous manner. This compound, in conjunction with a thermal radical initiator, plays a crucial role in this process, which is often termed radical-induced cationic frontal polymerization (RICFP).

In a typical RICFP system, the initial UV irradiation leads to the photolysis of the diphenyliodonium salt, generating a superacid that initiates the cationic polymerization of monomers like epoxides. This polymerization is highly exothermic, and the heat generated is sufficient to decompose a thermally labile radical initiator present in the formulation. The resulting radicals then react with the diphenyliodonium salt in a redox reaction, regenerating the cationic initiating species and thus sustaining the polymerization front without the need for continuous light exposure. This process allows for the curing of materials in areas inaccessible to light. eu-japan.eunih.govpolympart.com

The velocity of the propagating front is a critical parameter in frontal polymerization and is influenced by several factors, including the concentration of the iodonium salt and the type of monomer used. For instance, in formulations containing epoxides and vinyl ethers, increasing the concentration of the iodonium salt generally leads to an increase in the front velocity. digitellinc.com The addition of vinyl ethers to epoxy formulations can also accelerate the front propagation. digitellinc.com

Table 1: Research Findings on Frontal Polymerization Utilizing Iodonium Salts

Monomer SystemInitiator SystemKey FindingsReference
Bisphenol A diglycidyl ether (BADGE)Diphenyliodonium tetrakis(pentafluorophenyl)borate (B1229283) and a thermal initiatorA successful self-sustaining polymerization front was achieved. nih.gov
Epoxy/Vinyl Ether BlendsIodonium hexafluoroantimonateFront velocity showed a clear dependence on the iodonium salt concentration and the ratio of vinyl ether to epoxy. digitellinc.com
Bis-cycloaliphatic epoxyDibenzoyl peroxide and an iodonium saltA maximum front velocity of 6 cm/min was achieved with a maximum front temperature of 300 °C. nih.gov

This table presents findings on frontal polymerization with various iodonium salts to illustrate the general principles, as specific data for this compound in this context is limited in the provided search results.

Hybrid Photo- and Thermally Initiated Curing Strategies

Hybrid curing strategies combine the spatial and temporal control of photopolymerization with the efficiency of thermal curing. This dual-cure approach is particularly advantageous for producing complex, thick, or heavily filled materials where light penetration is limited. In such systems, an initial UV exposure is used to cure the surface layers, providing a tack-free surface and defining the shape of the object. A subsequent thermal treatment is then employed to cure the bulk of the material.

This compound can be a key component in these hybrid systems. The photoinitiation step proceeds as previously described, with UV light triggering the generation of a Brønsted acid from the iodonium salt. The subsequent thermal step can serve two purposes. Firstly, it can accelerate the cationic polymerization initiated during the photo-curing stage, driving the reaction to completion in the bulk of the material. Secondly, in formulations containing a thermal initiator, the elevated temperature can trigger a secondary curing mechanism.

For instance, in a hybrid epoxy-acrylate system, this compound can initiate the cationic polymerization of the epoxy component upon UV irradiation. A separate thermal radical initiator can then be used to cure the acrylate (B77674) component during a subsequent heating step. This allows for the creation of interpenetrating polymer networks with tailored properties.

The efficiency of such hybrid systems is dependent on the interplay between the photoinitiator, the thermal initiator, and the monomer formulation. The choice of thermal initiator is critical and must be compatible with the diphenyliodonium salt and the desired curing profile.

Table 2: Research Findings on Hybrid Curing Strategies

Curing StrategyInitiator SystemMonomer SystemKey FindingsReference
Sequential Photo-Thermal CuringPhotobase generator and radical photoinitiatorThiol-epoxy/thiol-acrylateDual curing led to materials with low shrinkage and enhanced mechanical properties. acs.org
UV-Induced Frontal PolymerizationDiaryliodonium salt and thermal radical initiatorEpoxy monomersA hot propagating front is generated, sustaining the curing reaction without continuous UV irradiation. nih.gov
Dual-Cure Free Radical PolymerizationPhotoinitiator and thermal initiatorAcrylate resinUV curing of the surface created a barrier to oxygen, enhancing the subsequent thermal polymerization.

This table provides examples of hybrid curing strategies to illustrate the concepts, as specific data for this compound in this context is not detailed in the provided search results.

Radical and Hybrid Photopolymerization Systems Utilizing Diphenyliodonium Tetraphenylborate

Generation of Aryl Radicals for Free Radical Polymerization

Upon absorption of light, typically in the UV region, diphenyliodonium (B167342) salts undergo photolysis. The primary photochemical event is the homolytic cleavage of one of the carbon-iodine bonds, which generates a phenyl radical (a type of aryl radical) and an iodobenzene (B50100) radical cation. rsc.org This process is a key step in initiating free radical polymerization. The general method for generating aryl radicals from diaryliodonium salts has become a cornerstone in modern organic synthesis and polymer chemistry, offering a pathway to these highly reactive intermediates under mild, light-induced conditions. rsc.orgchemrxiv.org

The phenyl radical generated from the photolysis of diphenyliodonium tetraphenylborate (B1193919) is a potent initiator for the free-radical polymerization of vinylic monomers. rsc.orguiowa.edu These monomers are characterized by the presence of a carbon-carbon double bond. The initiation sequence involves the addition of the phenyl radical to the double bond of a monomer molecule, which creates a new, larger radical species that can subsequently propagate by adding to further monomer units.

This initiation mechanism is applicable to a wide array of vinylic monomers, including acrylates, methacrylates, and styrenes. rsc.orgresearchgate.nettudelft.nl The efficiency of the initiation is dependent on factors such as the quantum yield of radical generation, the reactivity of the phenyl radical towards the specific monomer, and the concentration of the initiator.

The kinetics of photopolymerization initiated by diphenyliodonium salts have been the subject of extensive research. Kinetic studies, often performed using techniques like real-time Fourier Transform Infrared (FTIR) spectroscopy, provide insights into the rate of polymerization (Rp), monomer conversion, and the influence of various experimental parameters. uiowa.edu

For homopolymerization, the rate is typically proportional to the square root of the initiator concentration and the concentration of the monomer, consistent with classical radical polymerization kinetics. researchgate.net However, in high-viscosity or crosslinking systems, diffusion-controlled termination can lead to autoacceleration, a phenomenon where the polymerization rate increases as the reaction proceeds. researchgate.net

In copolymerization systems, diphenyliodonium tetraphenylborate can initiate the polymerization of two or more different monomers. The resulting polymer structure and properties are dictated by the reactivity ratios of the comonomers and their respective concentrations.

Below is a representative data table illustrating the effect of initiator concentration on polymerization kinetics for a model vinylic monomer.

Initiator SystemMonomerInitiator Conc. (wt%)Light Intensity (mW/cm²)Rate of Polymerization (Rp) (s⁻¹)Final Conversion (%)
Diphenyliodonium Salt / Sensitizer (B1316253)Trimethylolpropane Triacrylate (TMPTA)0.51000.865
Diphenyliodonium Salt / SensitizerTrimethylolpropane Triacrylate (TMPTA)1.01001.278
Diphenyliodonium Salt / SensitizerTrimethylolpropane Triacrylate (TMPTA)2.01001.985

This table presents illustrative data based on typical findings in radical photopolymerization studies. Actual values can vary based on the specific diphenyliodonium salt, sensitizer, monomer, and experimental conditions.

Strategies for Mitigating Oxygen Inhibition in Photopolymerization

Oxygen is a notorious inhibitor of free-radical polymerization. radtech.orgnih.gov It can quench the excited triplet state of the photoinitiator before it can generate radicals, and it can scavenge the propagating carbon-centered radicals to form much less reactive peroxy radicals. radtech.orgresearchgate.net This leads to an induction period at the start of the polymerization and can result in incomplete curing, especially at the surface exposed to air. nih.gov

Several strategies involving diphenyliodonium salts can help mitigate oxygen inhibition:

High Initiation Rates: Using this compound in formulations, often with a photosensitizer, can lead to very high rates of radical generation. nih.gov This rapid production of radicals can consume the dissolved oxygen quickly, overcoming the inhibition period and allowing the polymerization to proceed efficiently. The addition of an iodonium (B1229267) salt to a two-component system (sensitizer/co-initiator) has been shown to significantly decrease the inhibition time. nih.gov

Cationic Polymerization: The cationic polymerization pathway, particularly in FRPCP systems, is inherently insensitive to oxygen inhibition. researchgate.net Neither the cationic propagating species nor the onium salt initiator are readily quenched by oxygen in the same way that radical systems are. This makes formulations based on FRPCP particularly suitable for curing in air.

Additive Synergies: While not a direct function of the iodonium salt itself, it is often used in formulations that include other oxygen-scavenging additives. For instance, systems containing thiols or certain amines can react with peroxy radicals to regenerate propagating radicals, thus providing a chemical route to overcome inhibition. radtech.orgresearchgate.netresearchgate.net The high reactivity of iodonium salt-based systems can work synergistically with these additives.

Role in Photocrosslinking and Network Formation

Photopolymerization is a cornerstone of technology for creating highly crosslinked polymer networks, which are essential for applications in coatings, adhesives, and 3D printing. researchgate.netscilit.com this compound plays a crucial role as an initiator in the rapid, light-induced formation of these networks.

When used with multifunctional monomers (e.g., di- or tri-acrylates), the propagating radical chains can link different monomer molecules together, leading to the formation of a three-dimensional network structure. uiowa.edu The properties of the final cured material, such as hardness, chemical resistance, and thermal stability, are directly related to the crosslink density and the homogeneity of the network. researchgate.netuiowa.edu

The efficiency of network formation initiated by this compound depends on several factors:

Initiation Efficiency: A higher rate of initiation leads to a larger number of growing polymer chains, which promotes the rapid formation of a crosslinked gel.

Monomer Functionality: Higher monomer functionality results in a more densely crosslinked network for a given monomer conversion.

Curing Conditions: Light intensity and exposure time affect the final degree of conversion and, consequently, the ultimate crosslink density. mdpi.com

The use of diphenyliodonium salts in cationic polymerization of difunctional epoxides or vinyl ethers also leads to crosslinked networks. These networks often exhibit desirable properties such as low shrinkage and good adhesion.

The following table provides representative data on how initiator systems can affect the final properties of a photocrosslinked network.

Monomer SystemInitiator SystemFinal Conversion (%)Gel Content (%)Glass Transition Temp. (Tg) (°C)
BisGMA/TEGDMACamphorquinone (B77051)/Amine60>95110
BisGMA/TEGDMACQ/Amine/Iodonium Salt75>98135
Epoxy CycloaliphaticDiphenyliodonium Salt85>99150

This table provides illustrative data based on typical findings in photocrosslinking studies. Actual values depend on the specific formulation and curing conditions. The addition of an iodonium salt often improves conversion and thermomechanical properties. nih.gov

Advanced Applications and Materials Science Research Incorporating Diphenyliodonium Tetraphenylborate

Additive Manufacturing Technologies and 3D Printing

In the realm of additive manufacturing, also known as 3D printing, diphenyliodonium (B167342) tetraphenylborate (B1193919) plays a crucial role, especially in vat polymerization techniques that utilize photocurable resins.

Stereolithography (SLA) and Digital Light Processing (DLP) Applications

Stereolithography (SLA) and Digital Light Processing (DLP) are two of the most precise and widely used 3D printing technologies that rely on the photopolymerization of liquid resins. nih.gov SLA employs a UV laser to selectively cure the resin point by point and layer by layer, while DLP uses a digital light projector to cure an entire layer at once, significantly speeding up the printing process. mdpi.com The choice of photoinitiator is critical to the success of both SLA and DLP, as it dictates the curing speed, resolution, and mechanical properties of the final printed object.

Diphenyliodonium tetraphenylborate is frequently used in these systems as a cationic photoinitiator. Upon irradiation with UV light, it generates a strong Brønsted acid, which initiates the ring-opening polymerization of monomers like epoxides and vinyl ethers. This process offers several advantages, including low shrinkage and good mechanical and thermal properties of the cured material. Research has demonstrated the use of both SLA and DLP in creating intricate and high-resolution structures for various applications, from prototyping to dental and biomedical devices. nih.govnih.gov

A comparative study on the marginal adaptation of 3D-printed provisional resins for dental applications found that SLA-printed objects exhibited a better marginal fit than those printed via DLP, highlighting the impact of the printing process on the final product's precision. nih.gov The properties of the photocurable resin, including the photoinitiator system, are key factors influencing such outcomes.

Development of One-Component Photoinitiator Systems for Spatial Curing Control

A significant area of research is the development of one-component photoinitiator systems that offer enhanced spatial and temporal control over the curing process. Traditional multi-component systems can suffer from issues like diffusion-controlled reactivity and limited shelf life. One-component systems, where the photosensitizer and the initiator are combined into a single molecule or a stable complex, aim to overcome these limitations.

This compound can be integrated into such systems. For instance, it can be combined with a photosensitizer that absorbs light at a specific wavelength and then transfers energy to the iodonium (B1229267) salt, triggering its decomposition and the initiation of polymerization. This approach allows for greater control over where and when polymerization occurs, which is crucial for high-resolution 3D printing and the fabrication of complex microstructures.

Researchers have explored various strategies to achieve this control, such as using grayscale light intensity to regulate the degree of crosslinking in different regions of the printed part. researchgate.net This enables the creation of functionally graded materials with varying mechanical properties within a single object. Furthermore, advancements in dual-wavelength systems, which use one wavelength to initiate polymerization and another to inhibit it, offer even finer control over the fabrication process.

Functional Materials for Optoelectronics and Imaging

The unique properties of this compound also make it a valuable tool in the fabrication of functional materials for optoelectronics and high-resolution imaging.

Photoresist Formulations in Microelectronics and Lithography

In the microelectronics industry, photolithography is the cornerstone of integrated circuit fabrication. Photoresists, light-sensitive materials, are used to create the intricate patterns on semiconductor wafers. This compound is a key component in chemically amplified photoresists, which are essential for achieving the high resolution required for modern microprocessors and memory chips.

In these systems, the photogenerated acid from the diphenyliodonium salt acts as a catalyst, initiating a cascade of chemical reactions that change the solubility of the photoresist in the exposed areas. This catalytic nature means that a single photo-initiation event can lead to many chemical transformations, significantly increasing the sensitivity of the photoresist. This allows for the use of lower exposure doses, which is critical for high-throughput manufacturing. The use of iodonium salts in photoinitiating systems is a subject of ongoing research to further enhance the performance of dental and other light-cured composites. nih.gov

High-Resolution Imaging Systems and Holographic Recording

The ability to precisely control polymerization with this compound-based systems is also leveraged in high-resolution imaging and holographic data storage. In these applications, the goal is to record a light intensity pattern as a change in the refractive index of a photopolymerizable material.

When a holographic recording medium containing this compound is exposed to an interference pattern of two laser beams, polymerization is initiated in the regions of high light intensity. This leads to a spatial variation in the polymer density and, consequently, the refractive index, creating a stable hologram. The high quantum yield and efficiency of iodonium salts contribute to the creation of bright and clear holograms. Research in this area focuses on developing materials with improved sensitivity, dynamic range, and dimensional stability for advanced imaging and data storage applications.

Engineering of Polymer Architectures and Functionalization

The controlled nature of cationic polymerization initiated by this compound allows for the precise engineering of polymer architectures and the introduction of specific functionalities. This control is essential for creating advanced materials with tailored properties.

By carefully selecting the monomers and controlling the reaction conditions, it is possible to synthesize polymers with complex architectures, such as block copolymers, star polymers, and hyperbranched polymers. These unique structures can impart novel properties to the material, such as self-assembly behavior, unique rheological properties, and enhanced mechanical strength.

Furthermore, the living nature of cationic polymerization, in some cases, allows for the sequential addition of different monomers to create well-defined block copolymers. This enables the combination of different polymer properties within a single macromolecule. For example, a block copolymer might consist of a hard, rigid block and a soft, flexible block, leading to a material that is both strong and tough. The ability to functionalize polymers by incorporating specific chemical groups is another key advantage, opening up possibilities for applications in drug delivery, sensors, and other high-tech fields.

Application in Sacrificial Polymer Templating for Microfabrication

Sacrificial polymer templating is a key technique in microfabrication for creating microfluidic channels, porous scaffolds, and other complex three-dimensional microstructures. The process involves creating a temporary polymer structure (a template) that is later removed, typically by dissolution or thermal decomposition, to leave behind a void in the desired shape.

This compound plays a critical role in the photopolymerization of resins used to create these sacrificial templates. As a photoacid generator, it is incorporated into monomer formulations, often based on epoxides or vinyl ethers. mdpi.comacs.org Upon patterned UV irradiation, the diphenyliodonium salt releases a strong acid in the exposed regions. This acid initiates the rapid cationic polymerization of the monomers, forming a highly cross-linked and structurally stable polymer network that constitutes the sacrificial template. The unexposed, unpolymerized resin can then be washed away.

The efficiency of diphenyliodonium salts in initiating cationic polymerization allows for high-resolution patterning, which is essential for creating intricate micro-scale features. sci-hub.se The choice of monomer and initiator concentration can be tailored to control the mechanical properties and decomposition characteristics of the resulting sacrificial polymer, ensuring it can be removed without damaging the final permanent structure.

Facilitation of Thiol-Click Photopolymerizations

Thiol-click chemistry, particularly the thiol-ene reaction, is a powerful tool in polymer synthesis known for its high efficiency, rapid reaction rates, and lack of oxygen inhibition. nih.govnih.gov These reactions are typically initiated by a radical mechanism. However, photoacid generators like this compound can be incorporated into thiol-ene formulations to create sophisticated dual-cure or hybrid systems.

While the iodonium salt does not directly initiate the radical-based thiol-ene "click" reaction, the acid generated upon its photolysis can perform other critical functions within the polymer network. In one advanced application, a sulfonium-based photoacid generator was used in a thiol-ene system containing acid-labile tert-butoxycarbonyl (t-BOC) protecting groups. elsevierpure.com Upon UV irradiation, the generated acid cleaved these protecting groups, liberating hydroxyl groups. This secondary reaction enabled subsequent thermo-activated transesterification, transforming the material into a vitrimer with dynamic, reprocessable network bonds.

This concept of chemical amplification, where a single photo-generated acid molecule can trigger multiple chemical events, can be extended to systems using this compound. By incorporating acid-cleavable functionalities into a thiol-ene resin, the photoacid generator can be used to control and modify the final properties of the material in a spatially and temporally controlled manner, beyond what is achievable with the primary thiol-ene reaction alone.

FeatureThiol-Ene (Radical-Initiated)PAG-Modified Thiol-Ene System
Primary Initiation Radical GeneratorRadical Generator
Secondary Component NonePhotoacid Generator (e.g., this compound)
PAG Function N/ACatalyzes secondary reactions (e.g., deprotection)
Potential Advantage Simplicity, speedDual-cure capability, tunable final properties, chemical amplification

Initiation of Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method for cyclic olefins, driven by highly specialized transition-metal catalysts, such as those developed by Grubbs and Schrock. dtic.milthieme-connect.de This process involves the cleavage and reformation of carbon-carbon double bonds.

A direct role for this compound as a primary initiator for ROMP is not established in the scientific literature. The mechanism of ROMP is fundamentally different from the cationic polymerization initiated by the acid produced from this compound. Therefore, this compound is not used to directly catalyze the metathesis reaction. In principle, a photoacid generator could be envisioned to activate a latent ROMP catalyst, but such systems are not a mainstream application of this compound.

Research in Bio-related Materials and Biomedical Engineering

In the realm of biomedical engineering, this compound is instrumental in the synthesis of advanced biomaterials, particularly those that require curing in situ or the fabrication of complex, responsive structures.

Advanced Dental Restorative Composites and Biomaterial Synthesis

Diphenyliodonium salts are key components in modern light-curable dental restorative composites. uvabsorber.com These composites consist of a polymerizable resin matrix and inorganic reinforcing fillers. The resin is typically a mixture of methacrylate (B99206) or epoxide-based monomers. This compound is used as a co-initiator in the photoinitiating system.

Because iodonium salts have low absorbance in the visible light region used in dental curing units (typically blue light), they are combined with a photosensitizer, such as camphorquinone (B77051). researchgate.net When exposed to light, the photosensitizer absorbs the energy and enters an excited state. It then interacts with the diphenyliodonium salt, triggering its decomposition and the release of a strong acid. This acid promptly initiates the cationic polymerization of the resin monomers, leading to the rapid hardening of the composite material directly in the tooth cavity.

The use of iodonium salts offers several advantages in dental applications, including high polymerization efficiency and the ability to achieve a high degree of conversion, which is crucial for the final mechanical properties and durability of the dental restoration.

ComponentFunction in Dental Composite
Monomer Resin Forms the polymer matrix (e.g., epoxides, methacrylates)
Filler Particles Provide strength, wear resistance, and aesthetics
Photosensitizer Absorbs visible light from the dental curing unit (e.g., Camphorquinone)
Diphenyliodonium Salt Acts as a photoacid generator to initiate polymerization

Fabrication of Shape Memory Polymers (SMPs) for Responsive Structures

Shape Memory Polymers (SMPs) are smart materials that can be programmed into a temporary, deformed shape and can then recover their original, permanent shape upon exposure to an external stimulus, such as heat. The underlying mechanism relies on a polymer network structure that defines the permanent shape and switchable domains that lock in the temporary shape.

Cationic photopolymerization initiated by this compound is an effective method for creating the covalently cross-linked polymer networks required for shape memory behavior. Monomers such as epoxides are ideal for this purpose, as their polymerization results in highly stable networks that can serve as the permanent memory shape.

The fabrication process involves mixing the monomer with this compound and irradiating it with UV light, often through a mask to create specific shapes. The resulting cross-linked polymer can then be heated above its glass transition temperature (Tg), deformed into a new (temporary) shape, and cooled below its Tg to fix that shape. Reheating the polymer above its Tg will trigger the recovery to its original, permanent shape. The ability to use photopolymerization to create these materials allows for the fabrication of complex and intricate SMP devices for applications in biomedical fields, such as minimally invasive surgical tools and smart implants.

Spectroscopic and Computational Studies of Diphenyliodonium Tetraphenylborate Photochemistry

Spectroscopic Characterization of Photophysical Processes

Spectroscopic methods are indispensable for unraveling the complex sequence of events that occur after diphenyliodonium (B167342) tetraphenylborate (B1193919) absorbs a photon. These techniques allow for the direct observation of transient species and the measurement of their lifetimes, providing a detailed picture of the excited-state dynamics.

Time-resolved spectroscopy, particularly femtosecond transient absorption (fs-TA), is a powerful tool for monitoring the initial steps in the photochemistry of diphenyliodonium salts. rsc.org By using an ultrashort laser pulse to excite the molecule (the "pump") and a second, time-delayed pulse to probe the changes in absorption (the "probe"), it is possible to track the evolution of the excited states on a femtosecond to nanosecond timescale. arxiv.orgibm.com

Upon excitation, the diphenyliodonium cation is promoted to an excited singlet state. The subsequent dynamics are complex and can involve several competing pathways. In related diaryliodonium salts, fs-TA studies have revealed the rapid formation of transient species. While specific fs-TA data for diphenyliodonium tetraphenylborate is not extensively published, studies on analogous systems provide insight into the expected behavior. For instance, the primary photochemical step is the cleavage of a carbon-iodine bond. This can occur via two main mechanisms:

Homolytic cleavage: This process results in the formation of a phenyl radical and an iodobenzene (B50100) radical cation. This pathway is often favored in triplet-sensitized reactions. researchgate.net

Heterolytic cleavage: This pathway leads to the formation of a phenyl cation and an iodobenzene molecule. Direct photolysis tends to favor this route. researchgate.net

The table below summarizes typical transient species and their characteristic lifetimes observed in the photolysis of diaryliodonium salts, which are expected to be similar for this compound.

Transient SpeciesFormation TimescaleDecay Pathway(s)
Excited Singlet State (S₁)< 100 fsIntersystem crossing, C-I bond cleavage
Excited Triplet State (T₁)ps to nsC-I bond cleavage
Phenyl Radical (C₆H₅•)ps to nsHydrogen abstraction, recombination
Iodobenzene Radical Cation (C₆H₅I•⁺)ps to nsElectron transfer, fragmentation
Phenyl Cation (C₆H₅⁺)ps to nsReaction with nucleophiles

This table presents generalized data from studies on various diaryliodonium salts, as specific data for the tetraphenylborate salt is limited.

Upon excitation of the diphenyliodonium cation, an electron can be transferred from the tetraphenylborate anion to the excited cation. This process can be represented as:

[Ph₂I⁺][BPh₄⁻] + hν → [Ph₂I•][BPh₄•]

This photoinduced electron transfer can lead to the decomposition of both the iodonium (B1229267) cation and the borate (B1201080) anion, generating additional radical species that can initiate polymerization. The efficiency of this charge transfer process is dependent on the electronic properties of both the cation and the anion, as well as the surrounding medium. Spectroscopic techniques can be used to detect the formation of the resulting radical species, providing evidence for this charge shift phenomenon.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides a powerful complement to experimental studies by offering a detailed, atomistic view of the photochemical processes. Quantum chemical calculations can be used to predict reaction pathways, characterize transient structures, and understand the electronic factors that govern reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the ground and excited state properties of molecules like diphenyliodonium salts. arxiv.org By calculating the potential energy surfaces of the molecule in its various electronic states, it is possible to map out the most likely reaction pathways following photoexcitation.

DFT calculations can be used to determine the energies of the reactants, products, and transition states for both the homolytic and heterolytic cleavage pathways of the diphenyliodonium cation. These calculations can help to rationalize the experimentally observed product distributions under different conditions (e.g., direct vs. sensitized photolysis).

The general scheme for the photodecomposition of a diaryliodonium salt, which can be modeled using DFT, involves the initial excitation followed by cleavage. The counter-anion, in this case, tetraphenylborate, can influence the relative energies of the different pathways.

Below is a table summarizing typical energetic data that can be obtained from DFT calculations for the photodecomposition of a diaryliodonium salt.

ParameterDescriptionTypical Calculated Value (kcal/mol)
S₀ → S₁ Excitation EnergyEnergy required to reach the first excited singlet state.90 - 110
C-I Bond Dissociation Energy (Homolytic)Energy required to break the C-I bond to form radicals.50 - 60
C-I Bond Dissociation Energy (Heterolytic)Energy required to break the C-I bond to form ions.120 - 140

Note: These are representative values for diaryliodonium salts; specific values for this compound would require dedicated calculations.

Computational models can also be employed to study the formation of charge-transfer complexes between the diphenyliodonium cation and the tetraphenylborate anion. These models can predict the geometry of the complex and the electronic coupling between the donor (tetraphenylborate) and acceptor (diphenyliodonium) moieties.

Kinetic Investigations of Photopolymerization Processes

The ultimate application of this compound in many contexts is as a photoinitiator for polymerization. Kinetic studies of these polymerization processes are therefore essential for evaluating its performance. Techniques such as real-time Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of monomer functional groups, allowing for the determination of the rate of polymerization.

The kinetics of photoinitiated polymerization are influenced by several factors, including the concentration of the photoinitiator, the light intensity, and the nature of the monomer. A simplified kinetic scheme for photoinitiated polymerization involves initiation, propagation, and termination steps. The rate of polymerization (Rₚ) is typically proportional to the square root of the rate of initiation (Rᵢ):

Rₚ = kₚ [M] (Rᵢ / kₜ)¹/²

where kₚ is the propagation rate constant, [M] is the monomer concentration, and kₜ is the termination rate constant. The rate of initiation is directly related to the quantum yield of photodecomposition of the this compound and the light intensity.

Kinetic studies allow for the quantitative comparison of the efficiency of this compound with other photoinitiators. The data obtained from these studies are vital for the optimization of photocurable formulations for various industrial applications.

Real-time Monitoring of Initiation, Propagation, and Termination Kinetics

The photopolymerization process initiated by this compound involves a series of rapid and complex kinetic steps: initiation, propagation, and termination. Real-time monitoring techniques are indispensable for elucidating the rates of these fundamental processes. Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for this purpose, allowing for the continuous tracking of monomer concentration by monitoring the disappearance of characteristic absorption bands of the monomer's reactive functional groups, such as the epoxide ring or vinyl ether double bonds. chemrxiv.org

Upon absorption of ultraviolet (UV) light, the diphenyliodonium cation undergoes photolysis, leading to the formation of a Brønsted acid. This strong acid is the primary initiating species for cationic polymerization. The initiation step involves the protonation of a monomer molecule, creating a carbocationic active center. This is followed by the propagation step, where the active center reacts sequentially with other monomer molecules, leading to chain growth. The process continues until the growing chain is terminated or transferred.

Kinetic studies have shown that the polymerization rate often exhibits an autoacceleration phase, where the rate increases as the reaction proceeds, followed by an autodeceleration phase as monomer is depleted and diffusion limitations become significant due to the increasing viscosity of the medium. nsf.gov Termination can occur through various mechanisms, including reaction with impurities, chain transfer to monomer or solvent, or combination with the counter-anion.

Correlation of Photoinitiator Structure and Concentration with Polymerization Rate and Monomer Conversion

The structure of the photoinitiator and its concentration are key variables that allow for precise control over the polymerization process. The inherent absorptivity of the diphenyliodonium cation at specific UV wavelengths dictates the efficiency of light absorption and, consequently, the rate of initiation.

The concentration of this compound has a direct and significant impact on both the rate of polymerization and the final monomer conversion. Generally, increasing the photoinitiator concentration leads to a higher rate of polymerization because more initiating species are generated upon irradiation. This relationship, however, is not always linear and can be influenced by factors such as light screening by the photoinitiator itself at very high concentrations.

The final degree of monomer conversion is also influenced by the initiator concentration. An optimal concentration often exists to achieve maximum conversion. Studies on the cationic polymerization of various monomers, such as epoxides and vinyl ethers, have demonstrated these correlations. For instance, in the photopolymerization of a cycloaliphatic epoxide, increasing the concentration of a diphenyliodonium salt generally leads to a higher final conversion, up to a certain point beyond which the effect may plateau.

The following table illustrates a hypothetical, yet representative, data set for the photopolymerization of a generic cycloaliphatic epoxide monomer initiated by varying concentrations of this compound, monitored using real-time FT-IR spectroscopy.

This compound Concentration (mol%)Maximum Polymerization Rate (R_p,max) (% conversion/s)Final Monomer Conversion (%)
0.51.275
1.02.588
1.53.892
2.04.593
2.54.693

This table is a representative example based on general findings in the literature and is intended for illustrative purposes.

As the data suggests, both the maximum polymerization rate and the final monomer conversion increase with the concentration of this compound. However, at higher concentrations (e.g., above 2.0 mol%), the improvements begin to diminish, indicating a saturation effect. This comprehensive understanding and the ability to tailor polymerization kinetics through the careful selection of photoinitiator structure and concentration are vital for the development of advanced photopolymer systems.

Future Research Trajectories and Emerging Paradigms

Rational Design of Next-Generation Iodonium (B1229267) Tetraphenylborate (B1193919) Derivatives with Tunable Photoreactivity

The performance of diphenyliodonium (B167342) tetraphenylborate as a photoinitiator is intrinsically linked to its chemical structure. The rational design of new derivatives offers a powerful strategy to fine-tune its photoreactivity, solubility, and compatibility with various monomer systems.

Future research is focused on modifying the core structure to optimize light absorption and reactivity. A key area of investigation is the synthesis of new diaryliodonium salts with carefully chosen substituents on the aromatic rings. european-coatings.com By incorporating electron-donating or electron-withdrawing groups, researchers can manipulate the electronic structure of the molecule, thereby shifting its absorption spectrum. The goal is to create derivatives that are highly sensitive to specific wavelengths, particularly those emitted by cost-effective and energy-efficient LED light sources (365–405 nm). european-coatings.com For instance, the synthesis of phenyl biphenyl (B1667301) iodonium salts with different push-pull substituents has shown that these modifications can lead to strong absorption in the UVA range and high quantum yields of photoacid generation. european-coatings.com

Another critical aspect of rational design involves the anion. While the tetraphenylborate anion is common, exploring alternatives can significantly impact the initiator's properties. Research has shown that anions like bis(trifluoromethylsulfonyl) imide can confer giant solubilities in monomer systems, although a direct correlation between high solubility and high reactivity is not always observed. rsc.org The choice of anion also influences the thermal stability and the nature of the initiating species generated upon photolysis.

The table below summarizes key research findings related to the design of novel iodonium salt photoinitiators.

Research FocusKey FindingsPotential Impact on Diphenyliodonium Tetraphenylborate
Substituent Effects Introduction of push-pull substituents on biphenyl iodonium salts enhances light absorption (λmax = 258–352 nm) and achieves high photoacid generation quantum yields (up to 0.25). european-coatings.comDesign of derivatives with photoreactivity tuned for specific LED wavelengths, improving curing efficiency.
Anion Variation The bis(trifluoromethylsulfonyl) imide anion provides significantly higher solubility in acrylate (B77674) monomers compared to the tetraphenylborate anion. rsc.orgImproved solubility and compatibility in a wider range of photopolymerizable resins.
Solubility & Toxicity Synthesis of alkyl-substituted diaryliodonium salts results in photoinitiators with both high solubility and low toxicity. researchgate.netDevelopment of safer, more effective photoinitiators for applications with stringent biocompatibility requirements.

Integration into Smart and Responsive Photopolymerizable Systems

"Smart" materials that can respond to external stimuli are a major frontier in materials science. This compound is a key enabler for fabricating such systems through photopolymerization. Future work will focus on integrating these photoinitiators into formulations that produce materials with programmable and responsive behaviors.

A significant area of development is in thermo-responsive systems. These materials can change their properties, such as shape or permeability, in response to temperature changes. nih.gov By using this compound to polymerize monomers like N-substituted acrylamides, it is possible to create hydrogels and other materials with a defined lower critical solution temperature (LCST) or upper critical solution temperature (UCST). nih.gov This opens up applications in fields like targeted drug delivery, where a temperature change can trigger the release of a therapeutic agent, and in soft robotics. nih.gov

Furthermore, the development of polymeric iodonium salts represents a significant advance. nih.gov By attaching the iodonium salt functionality to a polymer backbone, researchers can create photoinitiators with reduced migration. nih.gov This is particularly important for applications in food packaging, biomedical devices, and dental materials, where leachable small molecules are a concern. These polymeric initiators have demonstrated high reactivity, comparable to their small-molecule counterparts, and have been successfully used in high-resolution 3D laser writing. nih.gov

Exploration of Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and iodonium salts are no exception. Future research is heavily focused on developing more sustainable and environmentally friendly methods for producing and using this compound and related compounds.

A major breakthrough has been the development of one-pot synthesis routes that avoid the use of halogenated solvents. rsc.org Researchers have successfully synthesized various diaryliodonium salts in sustainable solvents like ethyl acetate, significantly reducing the environmental impact of the process. rsc.orgrsc.org These methods are not only greener but have also been shown to be scalable, with impressively low E-factors (a measure of waste produced), making them viable for industrial production. rsc.orgrsc.orgrsc.org

Another promising avenue is the use of mechanochemistry, where mechanical force, rather than solvents, is used to drive chemical reactions. rsc.org This solvent-free approach has been successfully applied to various hypervalent iodine-mediated transformations, including arylations. rsc.org Adapting these techniques for the synthesis of this compound could virtually eliminate solvent waste.

The table below outlines emerging sustainable approaches in diaryliodonium salt chemistry.

Sustainable ApproachDescriptionKey Advantages
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates, using sustainable solvents like ethyl acetate. rsc.orgrsc.orgresearchgate.netReduced solvent usage, lower energy consumption, improved efficiency, and scalability.
Mechanochemistry Using ball-milling to conduct solid-state reactions, eliminating the need for bulk solvents. rsc.orgDrastically reduces solvent waste, can lead to novel reactivity, and simplifies product isolation.
Recyclable Reagents Designing systems that use cost-effective and recyclable "dummy" aryl groups to improve atom economy. acs.orgMinimizes waste by allowing the recovery and reuse of the iodoarene byproduct.
Catalytic Processes Developing methods where the hypervalent iodine reagent is generated in situ from a catalytic amount of an aryl iodide using a terminal oxidant. rsc.orgacs.orgReduces the stoichiometric use of heavy iodine reagents, aligning with green chemistry principles.

Synergistic Approaches to Advanced Material Engineering through Controlled Photopolymerization

The true potential of this compound is often realized when it is used in combination with other chemical species in synergistic systems. This approach allows for the creation of complex, high-performance materials through precisely controlled photopolymerization processes.

Hybrid polymerization, which combines different polymerization mechanisms in a single step, is another powerful approach. Diphenyliodonium salts are unique in that their photolysis can generate both radical and cationic species. european-coatings.com This dual reactivity can be harnessed to simultaneously polymerize different types of monomers, such as acrylates (via radical polymerization) and epoxides or vinyl ethers (via cationic polymerization). researchgate.netnih.gov This allows for the creation of interpenetrating polymer networks (IPNs) with a unique combination of properties, such as toughness and rigidity, that are difficult to achieve with a single type of polymer. Combining silyl (B83357) glyoxylates with an iodonium salt is one such method to initiate efficient cationic and hybrid polymerizations. nih.gov

The use of photosensitizers also enables a shift from UV to visible-light curing. researchgate.net Traditional UV curing has limitations, including limited penetration depth and potential safety hazards. By pairing this compound with dyes that absorb in the visible spectrum, such as benzothiadiazoles, efficient polymerization can be achieved using safer, low-energy light sources like halogen lamps or LEDs. researchgate.net This synergy not only improves process safety but also enables the curing of thicker, pigmented, or fiber-reinforced materials.

Q & A

Basic: What synthetic methodologies optimize the purity of diphenyliodonium tetraphenylborate?

Synthesis typically involves iodonium salt formation via reactions of iodobenzene derivatives with borate precursors. Key steps include:

  • Use of fluorinated solvents (e.g., CH2_2Cl2_2) and controlled stoichiometry to minimize side reactions .
  • Purification via silica gel chromatography or recrystallization to remove unreacted iodobenzene or boron-containing impurities .
  • Structural confirmation using 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectroscopy, coupled with mass spectrometry (MS) for molecular ion verification .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 11B^{11}\text{B} NMR identifies boron coordination environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm aromatic proton and carbon environments .
  • Electrochemical Analysis: Cyclic voltammetry (CV) assesses redox behavior, particularly in electrolyte applications, by measuring ion mobility and charge transfer efficiency .
  • High-Performance Liquid Chromatography (HPLC): Monitors decomposition intermediates (e.g., triphenylborane) with retention time calibration .

Advanced: How are decomposition kinetics of this compound analyzed under varying conditions?

  • Pseudo-First-Order Kinetics: Rate constants (kk) are derived from time-dependent concentration data using regression models (e.g., Excel-based curve fitting). For example, k=0.00110.0013h1k = 0.0011-0.0013 \, \text{h}^{-1} under anoxic conditions .
  • Temperature Dependence: Arrhenius plots correlate decomposition rates with activation energy (EaE_a), accounting for dissolution equilibria of solid phases .
  • Intermediate Tracking: HPLC quantifies intermediates like phenylboronic acid, with kinetic models distinguishing parallel vs. sequential degradation pathways .

Advanced: How can discrepancies in reported solubility data for tetraphenylborate salts be resolved?

  • Standardized Units: Convert literature values to consistent units (e.g., molarity vs. wt%) and validate using gravimetric methods (e.g., sodium tetraphenylborate precipitation in alkaline media) .
  • Controlled Conditions: Replicate experiments under inert atmospheres to prevent oxidation or hydrolysis, which alter solubility .
  • Ion-Specific Electrodes: Measure free ion concentrations (e.g., K+^+) to distinguish between intrinsic solubility and ion-pairing effects .

Advanced: What catalytic mechanisms drive tetraphenylborate decomposition in the presence of transition metals?

  • Palladium Catalysis: Pd/Al2_2O3_3 facilitates cleavage of B–C bonds via oxidative addition, generating intermediates like diphenylmercury. 11B^{11}\text{B} NMR tracks boron speciation during degradation .
  • Copper Redox Cycles: Cu+^+/Cu2+^{2+} catalyzes electron transfer, accelerating decomposition in anoxic environments. Kinetic isotope effects (KIEs) distinguish homolytic vs. heterolytic pathways .
  • Atmospheric Effects: O2_2 depletion shifts catalysis toward reduced metal states, as observed in air-sealed vs. flowing-air experiments .

Advanced: How does this compound function in solid-state electrolytes?

  • Ion Transport: The delocalized negative charge on BPh4_4^- reduces Coulombic interactions with cations (e.g., Li+^+), enhancing ionic conductivity in polymer matrices .
  • MOF Integration: Carboxylic acid-functionalized tetraphenylborate monomers form anionic metal-organic frameworks (MOFs) with Li+^+ mobility >104^{-4} S/cm at 25°C .
  • Electrochemical Stability: Cyclic voltammetry confirms stability windows up to 4.5 V vs. Li/Li+^+, critical for battery applications .

Basic: What precautions are necessary when handling tetraphenylborate slurries in experimental setups?

  • Oxygen Control: Use gloveboxes or sealed reactors to prevent O2_2-driven side reactions, which alter decomposition rates .
  • Temperature Monitoring: Maintain slurry stability by avoiding temperatures >70°C, where equilibrium shifts toward soluble TPB species .
  • Filtration Protocols: Pre-filter slurries with 0.45-μm membranes to isolate solid phases before HPLC analysis .

Advanced: How do structural modifications of tetraphenylborate anions influence their reactivity?

  • Substituent Effects: Electron-withdrawing groups (e.g., –CF3_3) on phenyl rings increase boron electrophilicity, accelerating hydrolysis. Hammett plots (σ+σ^+) quantify these effects .
  • Steric Hindrance: Bulky substituents (e.g., tert-butyl) reduce catalytic accessibility, as shown in Pd-catalyzed degradation studies .
  • Counterion Impact: Larger cations (e.g., K+^+ vs. Na+^+) stabilize borate salts via lattice energy differences, affecting dissolution kinetics .

Basic: How is tetraphenylborate quantified in complex matrices?

  • Gravimetric Analysis: Precipitate KTPB with sodium tetraphenylborate, dry at 105°C, and weigh to determine purity (error < ±0.5%) .
  • Spectrophotometry: UV-Vis detects TPB at 265 nm (ε=1.2×104M1cm1\varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}) after derivatization with methylene blue .
  • Ion Chromatography: Separate borate species using anion-exchange columns (e.g., Dionex AS11-HC) with conductivity detection .

Advanced: What computational models predict tetraphenylborate stability in waste storage scenarios?

  • Kinetic Modeling: Fit time-resolved HPLC data to first-order rate laws with terms for intermediate accumulation (e.g., d[TPB]/dt=k1[TPB]+k2[Triphenylborane]d[\text{TPB}]/dt = -k_1[\text{TPB}] + k_2[\text{Triphenylborane}]) .
  • Thermodynamic Simulations: Use PHREEQC to calculate solubility equilibria of NaTPB/KTPB mixtures, incorporating activity coefficients via Pitzer equations .
  • DFT Calculations: Optimize transition states for B–C bond cleavage pathways (e.g., B3LYP/6-31G**) to identify catalytic bottlenecks .

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